2-Chloro-5-hydroxyphenylglycine
Overview
Description
2-Chloro-5-hydroxyphenylglycine (CHPG) is a compound that has been synthesized and investigated for its selectivity and agonistic properties towards mGlu5 receptors, compared to mGlu1 alpha receptors. Its ability to potentiate NMDA-induced depolarizations in rat hippocampal slices highlights its potential utility in studying the central nervous system (Doherty et al., 1997).
Synthesis Analysis
The synthesis of CHPG involves methodologies that enable the selective activation of mGlu5 receptors. Its creation marks a significant step in the development of tools for neuropharmacological research, providing insights into receptor functions and interactions within the central nervous system. The synthesis process emphasizes the precision required to achieve selective receptor targeting (Doherty et al., 1997).
Molecular Structure Analysis
The molecular structure of CHPG, characterized by its chloro and hydroxy substitutions on the phenylglycine backbone, plays a crucial role in its selective receptor activity. This structural specificity underlines the importance of molecular design in developing compounds with targeted pharmacological actions. The configuration of CHPG facilitates its interaction with mGlu5 receptors, demonstrating the interplay between molecular structure and biological function (Doherty et al., 1997).
Chemical Reactions and Properties
CHPG's chemical properties, including its reactivity and interactions with receptors, are central to its function as a selective agonist. Its synthesis and structural configuration enable specific interactions with mGlu5 receptors, showcasing the compound's tailored chemical reactivity designed for targeted biological outcomes (Doherty et al., 1997).
Physical Properties Analysis
The physical properties of CHPG, including its solubility and stability, are essential for its application in experimental settings. These characteristics ensure that CHPG can be effectively utilized in research to explore the role of mGlu5 receptors in the central nervous system, providing a stable and reliable tool for neuropharmacological studies (Doherty et al., 1997).
Chemical Properties Analysis
The chemical properties of CHPG, including its agonistic activity towards mGlu5 receptors and its ability to potentiate NMDA responses, highlight its significance in neuroscience research. These properties make CHPG a valuable compound for investigating the physiological and pathological roles of mGlu5 receptors in the brain (Doherty et al., 1997).
Scientific Research Applications
Detailed Description of the Methods of Application or Experimental Procedures
The efficacy, potency, and selectivity of CHPG were examined with select mGluRs by examining their ability to induce modulation of the native voltage-dependent ion channels in isolated sympathetic neurons from the rat superior cervical ganglion (SCG). SCG neurons offer a null mGluR-background in which specific mGluR subtypes can be made to express via intranuclear cDNA injection .
Thorough Summary of the Results or Outcomes Obtained
Consistent with previous reports, CHPG strongly activated mGluR5b expressed in SCG neurons with an apparent EC50 around 60 μM. Surprisingly, CHPG also activated two mGluR1 splice variants with a similar potency as at mGluR5 when calcium current inhibition was used as an assay for receptor function . No effect of 1 mM CHPG was seen in cells expressing mGluR2 or mGluR4, suggesting that CHPG only activates group I mGluRs (mGluR1 and 5) .
Comprehensive and Detailed Summary of the Application
CHPG has been used in research to study the role of metabotropic glutamate receptors in pain perception. Specifically, it has been used to investigate the role of mGluR5 in the modulation of nociceptive signals .
Detailed Description of the Methods of Application or Experimental Procedures
In these studies, CHPG is typically administered to animal models of pain, such as mice or rats. The animals are then subjected to various pain stimuli, and their responses are observed and recorded. The effect of CHPG on pain perception is then determined by comparing the responses of the animals treated with CHPG to those of control animals .
Thorough Summary of the Results or Outcomes Obtained
Studies have found that activation of mGluR5 by CHPG can modulate pain perception. Specifically, it has been found that CHPG can reduce the perception of pain in animal models, suggesting that mGluR5 could be a potential target for the development of new pain therapies .
properties
IUPAC Name |
2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIDAFCQFPGYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394614 | |
Record name | Chlorohydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-hydroxyphenylglycine | |
CAS RN |
170846-74-9 | |
Record name | α-Amino-2-chloro-5-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170846-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-hydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170846749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorohydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-2-Chloro-5-hydroxyphenylglycine-amino-2-chloro-5-hydroxybenzeneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROHYDROXYPHENYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA5YS5PNZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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